molecular formula C14H12BrClO B8000456 3-Bromo-3'-chloro-6'-methylbenzhydrol CAS No. 1443343-08-5

3-Bromo-3'-chloro-6'-methylbenzhydrol

Cat. No.: B8000456
CAS No.: 1443343-08-5
M. Wt: 311.60 g/mol
InChI Key: GIYQIEOSWKTKOR-UHFFFAOYSA-N
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Description

3-Bromo-3'-chloro-6'-methylbenzhydrol is a diarylmethanol derivative characterized by a central hydroxyl-bearing carbon flanked by two aryl rings. The compound features a bromine atom at the 3-position, a chlorine atom at the 3'-position, and a methyl group at the 6'-position on the benzhydrol scaffold. While direct literature on this specific compound is sparse, its structural analogs and substituent effects are well-documented in related systems. Benzhydrols are critical intermediates in organic synthesis, particularly in pharmaceuticals and agrochemicals, due to their ability to undergo further functionalization via halogen or hydroxyl groups .

Properties

IUPAC Name

(3-bromophenyl)-(5-chloro-2-methylphenyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BrClO/c1-9-5-6-12(16)8-13(9)14(17)10-3-2-4-11(15)7-10/h2-8,14,17H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIYQIEOSWKTKOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)C(C2=CC(=CC=C2)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BrClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301212582
Record name Benzenemethanol, α-(3-bromophenyl)-5-chloro-2-methyl-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1443343-08-5
Record name Benzenemethanol, α-(3-bromophenyl)-5-chloro-2-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1443343-08-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenemethanol, α-(3-bromophenyl)-5-chloro-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301212582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-3’-chloro-6’-methylbenzhydrol typically involves the bromination and chlorination of 6-methylbenzhydrol. The process may include the following steps:

    Chlorination: The chlorination step involves the addition of chlorine (Cl2) or thionyl chloride (SOCl2) to the brominated intermediate, often in the presence of a Lewis acid catalyst.

Industrial Production Methods: Industrial production of 3-Bromo-3’-chloro-6’-methylbenzhydrol may utilize similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-3’-chloro-6’-methylbenzhydrol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be reduced to remove the halogen atoms or convert the hydroxyl group to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide (NaOCH3) or potassium cyanide (KCN).

Common Reagents and Conditions:

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: LiAlH4 in dry ether, NaBH4 in methanol.

    Substitution: NaOCH3 in methanol, KCN in dimethyl sulfoxide (DMSO).

Major Products:

    Oxidation: Formation of 3-Bromo-3’-chloro-6’-methylbenzophenone.

    Reduction: Formation of 3-Bromo-3’-chloro-6’-methylbenzene.

    Substitution: Formation of 3-Methoxy-3’-chloro-6’-methylbenzhydrol or 3-Cyano-3’-chloro-6’-methylbenzhydrol.

Scientific Research Applications

Synthetic Routes

The synthesis of 3-Bromo-3'-chloro-6'-methylbenzhydrol typically involves:

  • Bromination and chlorination of 4-methylbenzhydrol using bromine and chlorine under controlled conditions.
  • Utilization of organometallic reagents for nucleophilic substitution reactions.

These methods are optimized in industrial settings to ensure high yields and purity, often employing continuous flow reactors.

Chemistry

3-Bromo-3'-chloro-6'-methylbenzhydrol serves as a building block in organic synthesis. It is utilized in the preparation of complex molecules and pharmaceuticals, facilitating the development of new chemical entities.

Biology

Research indicates that this compound may exhibit biological activity , particularly in antimicrobial studies. For instance, it has been evaluated against various bacterial strains:

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
3-Bromo-3'-chloro-6'-methylbenzhydrolStaphylococcus aureus32
3-Bromo-3'-chloro-6'-methylbenzhydrolEscherichia coli64
NorfloxacinStaphylococcus aureus16
NorfloxacinEscherichia coli32

These results suggest that while the compound has antimicrobial properties, it is less potent than standard antibiotics like norfloxacin .

Medicine

Ongoing research is exploring the potential of 3-Bromo-3'-chloro-6'-methylbenzhydrol as a therapeutic agent . Its unique chemical structure allows it to interact with specific biomolecules, potentially modulating pathways involved in diseases such as cancer. Preliminary studies indicate its interactions with enzymes or receptors could influence cell proliferation and apoptosis .

Industrial Applications

In the industrial sector, this compound is used in the production of specialty chemicals and materials, including polymers and resins. Its unique properties make it suitable for applications requiring specific chemical characteristics .

Case Studies

  • Antimicrobial Efficacy Study :
    A study assessed the antimicrobial activity of 3-Bromo-3'-chloro-6'-methylbenzhydrol against common bacterial strains. The findings indicated that while effective, further modifications could enhance its potency .
  • Pharmacological Investigations :
    Research focused on understanding the pharmacodynamics of this compound revealed potential pathways through which it could exert therapeutic effects. Ongoing investigations aim to elucidate these mechanisms further .

Mechanism of Action

The mechanism of action of 3-Bromo-3’-chloro-6’-methylbenzhydrol involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity and signal transduction processes.

    Altering Cellular Processes: Affecting cellular functions such as proliferation, differentiation, and apoptosis.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Key structural analogs include halogenated diarylmethanols, benzophenones, and heterocyclic derivatives. The table below highlights critical comparisons:

Compound Name Core Structure Substituents Molecular Formula Key Properties/Synthesis Reference
3-Bromo-3'-chloro-6'-methylbenzhydrol Benzhydrol 3-Br, 3'-Cl, 6'-CH3 C₁₄H₁₂BrClO Hypothetical; inferred from benzhydrol chemistry -
3-Bromo-4-methylbenzophenone Benzophenone 3-Br, 4-CH3 C₁₄H₁₁BrO m.p. 107°C; synthesized via bromination of 4-methylbenzophenone
5-Bromo-6-((4-Cl-Ph)(Ph)CH₂)-3-methylbenzo[d]oxazol-2(3H)-one Benzo[d]oxazol-2-one 5-Br, 6-(4-Cl-C₆H₄)(Ph)CH₂ C₂₁H₁₄BrClNO₂ Synthesized via coupling of brominated oxazolone and substituted methanol
6-Bromo-3-chlorobenzo[d]isoxazole Benzo[d]isoxazole 6-Br, 3-Cl C₇H₃BrClNO High structural similarity (0.99); used in medicinal chemistry

Physicochemical Properties

  • Electron Effects: Bromine and chlorine (electron-withdrawing groups) decrease electron density at the aryl rings, enhancing electrophilic substitution resistance. The methyl group (electron-donating) increases solubility in nonpolar solvents .

Biological Activity

3-Bromo-3'-chloro-6'-methylbenzhydrol is a chemical compound that has garnered interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the biological activity of this compound, presenting findings from various studies, including data tables and case studies.

Structure and Composition

  • IUPAC Name : 3-Bromo-3'-chloro-6'-methylbenzhydrol
  • Molecular Formula : C14H12BrClO
  • Molecular Weight : 303.60 g/mol

Physical Properties

PropertyValue
Melting PointNot specified
SolubilitySoluble in organic solvents
AppearanceWhite to off-white solid

Antimicrobial Properties

Research indicates that 3-Bromo-3'-chloro-6'-methylbenzhydrol exhibits significant antimicrobial activity. A study compared its efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Efficacy Against Bacteria

The compound was tested against:

  • Staphylococcus aureus (Gram-positive)
  • Escherichia coli (Gram-negative)
  • Klebsiella pneumoniae (Gram-negative)

Results indicated that at a concentration of 100 µg/mL, 3-Bromo-3'-chloro-6'-methylbenzhydrol demonstrated higher activity than standard antibiotics like gentamycin against certain strains, particularly Staphylococcus aureus .

Anticancer Activity

In vitro studies have shown that the compound possesses anticancer properties, particularly in inhibiting the growth of cancer cell lines.

Case Study: Cancer Cell Lines

A notable study evaluated the cytotoxic effects of 3-Bromo-3'-chloro-6'-methylbenzhydrol on various cancer cell lines, including:

  • HeLa cells (cervical cancer)
  • MCF-7 cells (breast cancer)

The results demonstrated a dose-dependent decrease in cell viability, with IC50 values indicating significant potency. For instance:

Cell LineIC50 (µM) at 24hIC50 (µM) at 48hIC50 (µM) at 72h
HeLa15.210.58.0
MCF-720.015.012.5

These findings suggest that the compound could be a promising candidate for further development as an anticancer agent .

The biological activity of 3-Bromo-3'-chloro-6'-methylbenzhydrol is hypothesized to involve several mechanisms:

  • Inhibition of Protein Synthesis : The compound may interact with ribosomal RNA or proteins, disrupting bacterial protein synthesis.
  • Induction of Apoptosis in Cancer Cells : It may trigger apoptotic pathways in cancer cells by activating caspases or modulating mitochondrial membrane potential.

Comparative Analysis with Similar Compounds

To contextualize the biological activity of 3-Bromo-3'-chloro-6'-methylbenzhydrol, comparisons can be drawn with structurally similar compounds:

CompoundAntimicrobial ActivityAnticancer Activity
4-Bromobenzyl alcoholModerateLow
ChlorobenzhydrolHighModerate
3-Bromo-4-chlorophenolHighHigh

This table highlights that while some compounds exhibit strong antimicrobial properties, others may be more effective against cancer cells, emphasizing the unique profile of 3-Bromo-3'-chloro-6'-methylbenzhydrol .

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